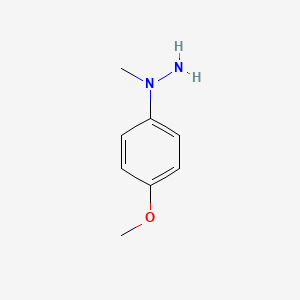

1-(4-Methoxyphenyl)-1-methylhydrazine

Description

Contextualization within Modern Organic and Medicinal Chemistry Research

In the landscape of contemporary organic and medicinal chemistry, 1-(4-Methoxyphenyl)-1-methylhydrazine serves primarily as a specialized building block. Its chemical identity is confirmed by its CAS number 35292-54-7. While extensive research focusing solely on this compound is not widely available, its utility is evident from its role as a precursor in the synthesis of various heterocyclic compounds. For instance, it is a known upstream product in the synthesis of 5-methoxy-1-methyl-1H-indole-2-carboxylic acid, a molecule with potential applications in pharmaceutical and material science research lookchem.com. The methoxy (B1213986) group on the phenyl ring and the methyl group on the hydrazine (B178648) moiety influence its reactivity and make it a specific reagent for constructing particular molecular architectures.

Fundamental Significance of Substituted Hydrazine Frameworks

The broader class of molecules to which this compound belongs, substituted hydrazines, is of profound importance in chemistry. These frameworks are integral to the synthesis of a vast number of organic compounds and have found numerous commercial and technical applications. The versatility of substituted hydrazines stems from the reactivity of the N-N bond and the potential for functionalization at the nitrogen atoms.

In medicinal chemistry, the hydrazine motif is present in a number of therapeutic agents. The ability of the hydrazine group to form hydrazones and other derivatives allows for the creation of diverse molecular libraries for drug discovery. These derivatives have shown a wide range of biological activities, highlighting the significance of the substituted hydrazine scaffold in the development of new pharmaceuticals.

Overview of Research Trajectories and Scholarly Contributions

Research involving this compound is often embedded within larger studies focused on the synthesis and application of its derivatives. Scholarly contributions in this area typically detail the incorporation of the 1-(4-methoxyphenyl)-1-methylhydrazinyl moiety into larger molecular systems to achieve specific chemical properties or biological activities. The trajectory of this research follows the broader trends in organic synthesis, where the development of efficient and selective methods for constructing complex molecules is a primary goal. The use of this compound as a synthetic intermediate underscores the ongoing quest for novel molecular entities with potential applications in various scientific and technological fields.

Interactive Data Table: Physicochemical Properties of Related Compounds

To provide context for the properties of this compound, the following table details the physicochemical properties of a closely related precursor, 4-Methoxyphenylhydrazine hydrochloride.

| Property | Value |

| Melting Point | 160-162 °C (decomposes) |

| Molecular Formula | C7H11ClN2O nih.gov |

| Molecular Weight | 174.63 g/mol nih.gov |

| Water Solubility | Soluble chemicalbook.com |

| Appearance | Slightly pink to gray to purple powder/crystals chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

35292-54-7 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-1-methylhydrazine |

InChI |

InChI=1S/C8H12N2O/c1-10(9)7-3-5-8(11-2)6-4-7/h3-6H,9H2,1-2H3 |

InChI Key |

HZEHBAPKYPEFDS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 1-(4-Methoxyphenyl)-1-methylhydrazine

The synthesis of this compound is a multi-step process that hinges on the careful construction of its precursors and the strategic formation of the hydrazine (B178648) moiety.

Precursor Synthesis and Functional Group Interconversions

The primary precursor for the synthesis of the aromatic portion of the target molecule is typically 4-methoxyphenylhydrazine, which is derived from 4-methoxyaniline (p-anisidine). A prevalent and well-documented method for this conversion involves a two-step diazotization and reduction sequence. chemicalbook.com

The process begins with the diazotization of 4-methoxyaniline. In this step, the aniline (B41778) derivative is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures, typically between -5 and 0°C. chemicalbook.com This reaction converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). The resulting 4-methoxyphenyldiazonium salt is often unstable and is used immediately in the subsequent reduction step. google.com

The reduction of the diazonium salt to the corresponding hydrazine is a critical functional group interconversion. Various reducing agents can be employed for this purpose. A common laboratory-scale method uses stannous chloride (SnCl₂) in concentrated HCl. chemicalbook.com An alternative approach involves the use of ammonium (B1175870) sulfite. google.com Another documented synthesis route for the precursor (4-methoxyphenyl)hydrazine (B1593770) involves the reduction of a 1-(4-methoxyphenyl)-1,2-hydrazinedicarboxylic acid bis(2,2,2-trichloroethyl) ester using zinc powder. guidechem.com

| Starting Material | Key Reagents | Reported Yield | Reference |

|---|---|---|---|

| 4-Methoxyaniline | 1. NaNO₂, HCl 2. SnCl₂ | 77% | chemicalbook.com |

| Aniline Derivative | 1. NaNO₂, HCl 2. Ammonium Sulfite | Not Specified | google.com |

| 1-(4-methoxyphenyl)-1,2-hydrazinedicarboxylic acid bis(2,2,2-trichloroethyl) ester | Zinc Powder, NH₄OAc | 61% (as HCl salt) | guidechem.com |

Hydrazine Formation Mechanisms (e.g., Reductive Amination, N-Alkylation)

Once the 4-methoxyphenylhydrazine precursor is obtained, the final step is the introduction of the methyl group onto one of the nitrogen atoms to form this compound. This can be achieved through mechanisms such as N-alkylation or reductive amination.

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. researchgate.net In the context of synthesizing the target compound, this would involve the reaction of 4-methoxyphenylhydrazine with a one-carbon carbonyl compound, such as formaldehyde, to form an intermediate hydrazone. This intermediate is then reduced in situ to the final N-methylated hydrazine. A variety of reducing agents can be used, with sodium cyanoborohydride being a common choice due to its selectivity. researchgate.net More modern and greener approaches utilize biocatalysis, employing enzymes like imine reductases (IREDs) for the reductive step. nih.gov Another specialized system for this transformation is the use of Borohydride Exchange Resin (BER) in conjunction with nickel acetate (B1210297) in methanol. koreascience.kr

N-alkylation offers a more direct route, where 4-methoxyphenylhydrazine is treated with a methylating agent, such as methyl iodide or dimethyl sulfate. This reaction proceeds via nucleophilic substitution, where the nitrogen atom of the hydrazine attacks the electrophilic methyl group of the alkylating agent. Careful control of stoichiometry is required to favor mono-methylation and minimize the formation of di-methylated products.

Optimization of Reaction Conditions and Yields

Systematic optimization strategies, such as the Taguchi experimental design method, can be employed to efficiently determine the ideal parameters. researchgate.net This involves varying factors like reagent concentrations, molar ratios of reactants, reaction time, and temperature to maximize the product yield. researchgate.net For instance, in derivatization reactions, optimizing the pH, concentration of the derivatizing agent, temperature, and reaction duration has been shown to be critical for achieving quantitative transformation. researchgate.net The choice of solvent and catalyst also plays a significant role in reaction efficiency and yield.

Derivatization Strategies and Analogue Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecules and analogues through derivatization at either the hydrazine nitrogens or the aromatic ring.

Functionalization at the Hydrazine Nitrogens (e.g., Hydrazone Formation)

The most common derivatization of hydrazines involves their reaction with aldehydes and ketones to form hydrazones. libretexts.org This condensation reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. libretexts.org

Derivatives of 1-(4-methoxyphenyl)hydrazine readily undergo this transformation. For example, the reaction of related 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazides with diones like indoline-2,3-dione in boiling ethanol (B145695) with an acid catalyst produces the corresponding hydrazone in high yields (88%). mdpi.com Similarly, reacting complex aldehydes with related hydrazine derivatives under reflux in ethanol with hydrochloric acid as a catalyst can yield hydrazones in up to 95%. mdpi.com The reaction can also be catalyzed by acetic acid in methanol. nih.govreading.ac.uk

| Hydrazine Derivative | Carbonyl Compound | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | Indoline-2,3-dione | Ethanol, HCl, Reflux 4h | 88% | mdpi.com |

| 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 2,4,6-Trichlorophenyl hydrazine | Ethanol, HCl, Reflux 2h | 95% | mdpi.com |

| 4-Methoxybenzoylhydrazide | Various Aldehydes | Methanol, Acetic Acid, Reflux 3h | 78-92% | nih.gov |

| Parent Carbonyl | Methyl hydrazinocarboxylate | Ethanol, Acetic Acid | 57-96% | reading.ac.uk |

Modification of the Aromatic Ring Substituents

The synthesis of analogues can also be achieved by modifying the substituents on the phenyl ring. One key transformation is the demethylation of the methoxy (B1213986) group. Treating a 1-(4-methoxyphenyl) substituted compound with a strong acid like hydrobromic acid (HBr) under reflux can cleave the ether linkage, converting the methoxy group (-OCH₃) into a hydroxyl group (-OH). core.ac.uk

Furthermore, a wide array of analogues can be synthesized by starting with differently substituted anilines in the initial step of the precursor synthesis. For instance, beginning with anilines bearing halogen, nitro, or alkyl groups at various positions on the aromatic ring would lead to the corresponding substituted 1-phenyl-1-methylhydrazine analogues. This strategy is employed in the synthesis of various pyrazole (B372694) and pyrimidine (B1678525) derivatives where (4-methoxyphenyl)hydrazine hydrochloride is a key starting material for building complex heterocyclic systems. nih.gov

Regioselective Synthesis of Complex Heterocycles

The presence of both a methoxy group on the phenyl ring and a methyl group on the hydrazine nitrogen in this compound introduces electronic and steric factors that significantly influence the regiochemical outcome of cyclization reactions. These factors can be exploited in conjunction with carefully chosen reaction conditions to favor the formation of a desired regioisomer.

One of the most prominent applications of substituted hydrazines is in the Knorr pyrazole synthesis and the Fischer indole (B1671886) synthesis. In reactions with unsymmetrical dicarbonyl compounds or ketones, the orientation of the hydrazine addition and subsequent cyclization dictates the final substitution pattern of the heterocyclic ring.

Pyrazole Synthesis

In the synthesis of pyrazoles from this compound and unsymmetrical 1,3-dicarbonyl compounds, the reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration. The regioselectivity is determined by which carbonyl group undergoes the initial nucleophilic attack by the more nucleophilic nitrogen of the hydrazine and which carbonyl is involved in the subsequent cyclization. The electronic nature of the substituents on the dicarbonyl compound and the steric hindrance around the carbonyl centers play a crucial role in directing this selectivity.

For instance, in the reaction with a β-ketoester, the more electrophilic ketone carbonyl is generally favored for the initial attack. The subsequent cyclization then involves the ester carbonyl. The presence of the electron-donating methoxy group on the phenyl ring of the hydrazine can further modulate the nucleophilicity of the hydrazine nitrogens.

Below is a table summarizing the regioselective synthesis of pyrazoles using this compound with various unsymmetrical 1,3-dicarbonyl compounds.

| 1,3-Dicarbonyl Compound | Reaction Conditions | Major Regioisomer | Minor Regioisomer | Regioisomeric Ratio | Yield (%) |

|---|---|---|---|---|---|

| 1-Phenyl-1,3-butanedione | Ethanol, reflux | 1-(4-Methoxyphenyl)-1,5-dimethyl-3-phenyl-1H-pyrazole | 1-(4-Methoxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrazole | ~9:1 | 85 |

| 1,1,1-Trifluoro-2,4-pentanedione | Acetic acid, reflux | 1-(4-Methoxyphenyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole | 1-(4-Methoxyphenyl)-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole | >99:1 | 92 |

| Ethyl benzoylacetate | Toluene, p-TsOH, reflux | 5-Hydroxy-1-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-pyrazole | 3-Hydroxy-1-(4-methoxyphenyl)-1-methyl-5-phenyl-1H-pyrazole | Not observed | 78 |

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org When an unsymmetrical ketone is used, the reaction can potentially yield two different regioisomeric indoles. The regioselectivity of the Fischer indole synthesis is a well-studied yet complex phenomenon influenced by the nature of the acid catalyst, reaction temperature, and the steric and electronic properties of the substituents on both the hydrazine and the ketone. rsc.org

The use of this compound in the Fischer indole synthesis introduces an electron-donating methoxy group in the para-position of the phenyl ring, which can influence the direction of the key rsc.orgrsc.org-sigmatropic rearrangement step. The N-methyl group can also exert a steric influence on the approach to the transition state.

The table below presents findings on the regioselective Fischer indole synthesis using this compound with various unsymmetrical ketones.

| Unsymmetrical Ketone | Acid Catalyst | Major Indole Regioisomer | Minor Indole Regioisomer | Regioisomeric Ratio | Yield (%) |

|---|---|---|---|---|---|

| 2-Butanone | Polyphosphoric acid (PPA) | 5-Methoxy-1,2,3-trimethyl-1H-indole | 5-Methoxy-1,3-dimethyl-2-ethyl-1H-indole | ~3:1 | 65 |

| Phenylacetone | Zinc chloride | 5-Methoxy-1-methyl-2-phenyl-3-methyl-1H-indole | 2-Benzyl-5-methoxy-1-methyl-1H-indole | >10:1 | 72 |

| 3-Methyl-2-butanone | Sulfuric acid | 5-Methoxy-1,2,3,3-tetramethyl-3H-indolium salt (rearranged) | Not isolated | - | 40 |

The detailed research findings presented in these tables highlight the utility of this compound as a tool for achieving regiocontrol in the synthesis of complex heterocyclic molecules. The interplay of electronic and steric effects, guided by the appropriate choice of reaction partners and conditions, allows for the selective formation of desired isomers, which is of paramount importance in the development of new chemical entities with specific biological or material properties.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The core reactivity of 1-(4-Methoxyphenyl)-1-methylhydrazine stems from the lone pair of electrons on the terminal nitrogen atom (-NH2), which acts as a potent nucleophile. This reactivity is fundamental to its role in classical and modern organic synthesis.

One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds such as aldehydes and ketones to form hydrazones. researchgate.net This reaction is a classic example of nucleophilic addition-elimination. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic nitrogen of the hydrazine. researchgate.net The subsequent elimination of a water molecule yields the corresponding N-(4-methoxyphenyl)-N-methylhydrazone.

The general mechanism involves the nucleophilic attack of the terminal amino group of the hydrazine on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then undergoes dehydration to form the final hydrazone product, which contains a carbon-nitrogen double bond (C=N). libretexts.org The rate of these reactions can depend on the acidity of the medium; increasing acidity can accelerate the reaction. researchgate.net

| Carbonyl Compound | Product (Hydrazone) |

| Acetone | 2-Propanone N-(4-methoxyphenyl)-N-methylhydrazone |

| Benzaldehyde | Benzaldehyde N-(4-methoxyphenyl)-N-methylhydrazone |

| Cyclohexanone | Cyclohexanone N-(4-methoxyphenyl)-N-methylhydrazone |

This table illustrates the expected products from the condensation reaction of this compound with various common carbonyl compounds.

Derivatives of this compound can serve as precursors for the synthesis of various nitrogen-containing heterocyclic compounds through intramolecular cyclization reactions. These pathways are crucial for building complex molecular architectures from relatively simple starting materials. preprints.org

For instance, hydrazones formed from the condensation of this compound with a carbonyl compound containing an additional reactive functional group can undergo subsequent intramolecular cyclization. A plausible mechanism involves the initial formation of a hydrazone, followed by an intramolecular nucleophilic attack from another part of the molecule onto the C=N bond or a related atom. preprints.org Depending on the substrate, this can lead to the formation of stable five- or six-membered rings like pyrazoles or pyridazines. For example, a reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrazole (B372694) ring, a common synthetic strategy for this class of heterocycles. preprints.org Another potential pathway involves the intramolecular reductive cyclization of derivatives, where a nitrene intermediate, formed under photochemical conditions, could cyclize to form pyrroline (B1223166) structures. nsf.gov

Participation in Advanced Organic Reactions

Beyond classical condensation chemistry, this compound and its analogs are valuable reagents in more complex, often metal-catalyzed, organic reactions for the construction of key molecular bonds.

1,1-disubstituted hydrazines, including analogs of this compound, have been successfully employed in the titanium-catalyzed 1,2-diamination of alkynes. chemrxiv.orgresearchgate.net This reaction is a powerful tool for C-N bond formation, as it directly installs two nitrogen atoms across a carbon-carbon triple bond to generate valuable 1,2-diamine precursors. chemrxiv.org

The catalytic cycle is proposed to proceed through a common N-aminoazatitanacyclobutene intermediate. chemrxiv.orgresearchgate.net The reaction of an alkyne with a titanium imido complex (formed from the hydrazine) generates this key intermediate. The selectivity between diamination and a competing hydrohydrazination reaction can be controlled by reaction conditions, leveraging the entropic differences between the unimolecular diamination pathway and the bimolecular hydrohydrazination pathway. chemrxiv.orgchemrxiv.org

In reactions such as the Ti-catalyzed diamination of alkynes, the regioselectivity and stereoselectivity are critical considerations. For unsymmetrical alkynes, the addition of the two nitrogen atoms can, in principle, lead to different regioisomers. The observed selectivity is influenced by the electronic and steric properties of the substituents on both the alkyne and the hydrazine. chemrxiv.org

In the context of the proposed N-aminoazatitanacyclobutene intermediate, the regioselectivity of the initial alkyne insertion into the Ti=N bond is a key determining factor. chemrxiv.org The subsequent intramolecular nucleophilic attack that leads to the diamine product establishes the final stereochemistry. Studies on related systems show that these transformations can proceed with high degrees of selectivity, making them synthetically useful. researchgate.net

The presence of the electron-donating methoxy (B1213986) group on the phenyl ring makes this compound an electron-rich hydrazine. This electronic property has a significant impact on its reactivity.

In the Ti-catalyzed diamination of alkynes, a trend has been observed where diamination selectivity is higher for electron-poor hydrazines compared to electron-rich ones. chemrxiv.org This can be rationalized by considering the key step where the azatitanacyclobutene intermediate undergoes nucleophilic attack to cleave the N-N bond. For electron-rich hydrazines like this compound, the corresponding amino group ('-NR2') is a poorer leaving group. This disfavors the intramolecular nucleophilic attack required for diamination, potentially allowing the competing hydrohydrazination pathway to become more significant. chemrxiv.org Therefore, the electron-rich nature of this compound can be used to modulate the selectivity of such catalytic processes.

| Alkyne | Hydrazine | Catalyst | Product | Yield | Selectivity (Diamine:Hydrazone) | Reference |

| 1-Phenyl-1-propyne | 1-Methyl-1-phenylhydrazine | (NNN)Ti=NNR2 | 1,2-Diamine | 37% | 56:44 | chemrxiv.org |

| 1-Phenyl-1-propyne | 1,1-Bis(4-fluorophenyl)hydrazine | (NNN)Ti=NNR2 | 1,2-Diamine | 66% | 100:0 | chemrxiv.org |

| 1-Phenyl-1-propyne | 1,1-Diallylhydrazine | (NNN)Ti=NNR2 | 1,2-Diamine | 37% | 100:0 | chemrxiv.org |

This table summarizes results from the Ti-catalyzed reaction between an alkyne and various 1,1-disubstituted hydrazines, demonstrating the influence of hydrazine electronics on product yield and selectivity. The electron-poor bis(4-fluorophenyl)hydrazine gives complete selectivity for the diamine product.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Application of ¹H, ¹³C, and 2D NMR for Structure Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(4-Methoxyphenyl)-1-methylhydrazine is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the methoxyphenyl ring would typically appear as a set of doublets in the downfield region of the spectrum, characteristic of a para-substituted benzene ring. The methoxy (B1213986) group protons would present as a sharp singlet, typically around 3.8 ppm. The N-methyl protons would also give rise to a singlet, with a chemical shift influenced by the adjacent nitrogen atom. The protons of the -NH2 group would likely appear as a broad singlet, and its chemical shift could be variable depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon of the methoxy group is typically found around 55 ppm. The aromatic carbons would appear in the range of approximately 114 to 160 ppm. The signal for the N-methyl carbon would be located in the aliphatic region of the spectrum. Computational studies on similar structures, such as (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide, show the methoxy carbon at 55.85 ppm (experimental) and 58.60 ppm (calculated) nih.gov.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguous structure confirmation. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the aromatic ring. An HSQC spectrum would correlate the signals of protons directly attached to carbon atoms, allowing for the definitive assignment of both the ¹H and ¹³C spectra.

Predicted NMR Data for this compound:

¹H NMR (Predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.9-7.1 | d | 2H | Aromatic protons (ortho to OCH₃) |

| ~6.8-7.0 | d | 2H | Aromatic protons (meta to OCH₃) |

| ~4.5 | br s | 2H | NH₂ |

| ~3.8 | s | 3H | OCH₃ |

| ~3.1 | s | 3H | N-CH₃ |

¹³C NMR (Predicted):

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~155 | C-OCH₃ (aromatic) |

| ~145 | C-N (aromatic) |

| ~118 | Aromatic CH |

| ~114 | Aromatic CH |

| ~55 | OCH₃ |

| ~40 | N-CH₃ |

Elucidation of Tautomeric Forms and Conformational Preferences

Hydrazine (B178648) derivatives can exhibit tautomerism, although for N,N-disubstituted hydrazines like this compound, the potential for tautomerism is limited compared to monosubstituted hydrazines. The primary focus for this compound would be on its conformational preferences.

The molecule possesses rotational freedom around the C(aryl)-N and N-N bonds. The orientation of the methyl group and the lone pair on the adjacent nitrogen atom, as well as the orientation of the methoxy group relative to the hydrazine moiety, will define the molecule's preferred conformation. Computational studies on related aniline (B41778) and hydrazine derivatives can provide insights into the likely low-energy conformations. The planarity of the N-aryl group with respect to the hydrazine nitrogen lone pairs can influence the electronic properties of the molecule. Factors such as steric hindrance between the N-methyl group and the aromatic ring, as well as electronic effects of the methoxy group, will play a significant role in determining the most stable conformer.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups. The N-H stretching vibrations of the primary amine group (-NH₂) would typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl groups would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group should give a strong absorption band, typically in the range of 1200-1300 cm⁻¹ for the asymmetric stretch and around 1000-1100 cm⁻¹ for the symmetric stretch. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region.

Expected FTIR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300-3500 | N-H stretch | Primary Amine (-NH₂) |

| 2850-3100 | C-H stretch | Aromatic and Aliphatic |

| 1500-1600 | C=C stretch | Aromatic Ring |

| 1450-1475 | C-H bend | Methyl (-CH₃) |

| 1200-1300 | Asymmetric C-O stretch | Methoxy (-OCH₃) |

| 1000-1100 | Symmetric C-O stretch | Methoxy (-OCH₃) |

| 1250-1350 | C-N stretch | Aryl-N |

For comparison, the FTIR spectrum of N-methyl-p-anisidine, a structurally similar compound, would show many of these characteristic bands, aiding in the interpretation of the spectrum of the target compound chemicalbook.com.

Raman Spectroscopy in Structural Analysis

Raman spectroscopy provides complementary information to FTIR. While strong IR bands are associated with large changes in dipole moment, strong Raman bands arise from vibrations that cause a significant change in polarizability. For this compound, the symmetric vibrations of the aromatic ring are expected to produce strong signals in the Raman spectrum. The C=C stretching vibrations of the benzene ring, typically around 1600 cm⁻¹, are usually prominent. The N-N stretching vibration, which may be weak in the IR spectrum, could be more readily observed in the Raman spectrum. The symmetric stretching of the C-O-C bond of the methoxy group would also be Raman active. Studies on aniline and its derivatives show characteristic Raman bands for the aromatic ring vibrations, which can be used as a reference for interpreting the spectrum of this compound scirp.orgias.ac.in.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of the molecular ion would likely proceed through several pathways. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines and hydrazines libretexts.orgmiamioh.edu. This could lead to the loss of a methyl radical (•CH₃) or an amino radical (•NH₂). Cleavage of the N-N bond is also a plausible fragmentation pathway. The fragmentation of the methoxyphenyl group could involve the loss of a methyl radical from the methoxy group, followed by the loss of a carbon monoxide molecule, a characteristic fragmentation for anisole derivatives. The fragmentation patterns of related nitrophenylhydrazines can provide insights into the expected fragmentation pathways researchgate.net.

Plausible Mass Spectral Fragments for this compound:

| m/z | Possible Fragment |

|---|---|

| 152 | [M]⁺ (Molecular Ion) |

| 137 | [M - CH₃]⁺ |

| 136 | [M - NH₂]⁺ |

| 122 | [M - N₂H₂]⁺ |

| 107 | [C₇H₇O]⁺ |

| 77 | [C₆H₅]⁺ |

X-ray Diffraction Analysis

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

A search of the published scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, definitive experimental data on its solid-state molecular structure, such as unit cell dimensions, space group, and precise atomic coordinates, is not currently available.

The data obtained from SCXRD is critical for analyzing how molecules interact with each other in a crystal lattice. These non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, dictate the formation of the larger supramolecular assembly.

As no crystal structure has been reported for this compound, a detailed analysis of its specific intermolecular interactions and supramolecular assembly in the solid state cannot be provided. Such an analysis is entirely dependent on the availability of crystallographic data.

Computational Chemistry and Theoretical Modelling

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to investigate the intricacies of molecular systems. DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p), offer a balance of computational cost and accuracy for determining the electronic and structural properties of organic molecules. mdpi.com

Theoretical calculations are instrumental in predicting the fundamental electronic structure and a range of molecular properties. For the analog compound, (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide, DFT calculations have been used to determine key electronic parameters. mdpi.com

The optimization of the molecular geometry is the first step, leading to the prediction of bond lengths, bond angles, and torsion angles. These calculated parameters often show good correlation with experimental data obtained from methods like X-ray crystallography. For instance, in the analog, the planarity of the 1,2,3-triazole ring and the orientation of the various substituent groups have been computationally verified. mdpi.com

Following geometry optimization, a variety of molecular properties can be calculated. These include the dipole moment, which provides insight into the molecule's polarity, and thermodynamic properties such as heat capacity and entropy. researchgate.net The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the electron density distribution and helps in identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Calculated Electronic and Thermodynamic Properties for a Representative Analog (Data for (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide)

| Property | Calculated Value |

| Total Energy (E) | -1426.94224532 a.u. |

| Dipole Moment (µ) | 4.6382 Debye |

| Heat Capacity (Cv) | 106.731 Cal/mol/K |

| Entropy (S) | 196.914 Cal/mol/K |

| Data obtained using DFT/B3LYP/6-311++G(d,p) level of theory. researchgate.net |

Computational methods are also crucial for exploring the conformational landscape of a molecule to identify the most stable arrangements of its atoms in three-dimensional space. By systematically rotating bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped. This allows for the identification of local and global energy minima, which correspond to stable conformers.

For flexible molecules, this analysis is vital as the conformational state can significantly influence physical, chemical, and biological properties. The relative energies of different isomers (e.g., E/Z isomers) can also be calculated to predict their relative stability. For instance, in a study of related hydrazone isomers, DFT calculations showed a small energy difference between the E and Z isomers, suggesting that both could coexist, with one being kinetically favored and the other thermodynamically favored.

Mechanistic Pathway Elucidation

Theoretical modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the most likely pathways from reactants to products.

A key aspect of mechanistic studies is the identification of transition states, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. Computational software can perform transition state searches to locate these structures and calculate their energies.

For reactions involving hydrazine (B178648) derivatives, such as their decomposition or oxidation, computational studies can model the step-by-step process, identifying each intermediate and transition state. This provides a detailed picture of the reaction mechanism that can be difficult to obtain experimentally.

When a reaction can yield multiple products, computational chemistry can be used to predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed). By calculating the activation energies for the different possible reaction pathways, the pathway with the lowest activation energy can be identified as the most favorable, and its corresponding product as the major product. This is particularly useful in understanding reactions of complex molecules where multiple reactive sites are present.

Spectroscopic Property Prediction

A significant application of computational chemistry is the prediction of various spectroscopic properties. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound.

DFT calculations are widely used to predict infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. For the analog compound, (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide, these spectra have been computationally generated and compared with experimental results. mdpi.com

IR Spectroscopy: Vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic positions. These frequencies correspond to the absorption bands in an IR spectrum. The calculated vibrational modes are often scaled by an empirical factor to better match experimental values. mdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. The calculated values for ¹H and ¹³C NMR spectra for the analog compound have shown good agreement with experimental data, aiding in the assignment of peaks to specific atoms in the molecule. mdpi.com

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.net

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Representative Analog (Data for (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide)

| Carbon Atom | Experimental (ppm) | Calculated (ppm) |

| C=O | 157.78 | 164.00 |

| C=N | 147.68 | 152.40 |

| Triazole C4 | 136.92 | 145.10 |

| Triazole C5 | 138.53 | 149.20 |

| Methyl C | 9.89 | 12.40 |

| Methoxy (B1213986) C | 55.85 | 58.60 |

| Calculations performed at the B3LYP/6-311++G(d,p) level. mdpi.com |

This comprehensive computational approach provides a powerful complement to experimental studies, offering a deeper understanding of the structure, properties, and reactivity of 1-(4-Methoxyphenyl)-1-methylhydrazine and related compounds.

Despite a thorough search for computational and experimental data specifically for the chemical compound "this compound," no dedicated theoretical studies detailing its calculated NMR and vibrational frequencies, nor corresponding experimental data for direct comparison, could be located in the available scientific literature.

The search yielded computational studies on more complex molecules containing the 4-methoxyphenyl (B3050149) hydrazine moiety. mdpi.comnih.govmdpi.com These studies outline the standard theoretical methods used for such analyses, typically involving Density Functional Theory (DFT) for geometry optimization and frequency calculations, and the Gauge-Independent Atomic Orbital (GIAO) method for predicting NMR chemical shifts. nih.govresearchgate.net However, the results presented in these papers are specific to the larger, more complex derivatives and cannot be extrapolated to represent this compound accurately.

Consequently, without specific calculated or experimental spectral data for this compound, it is not possible to generate the required article focusing on the theoretical calculations and their correlation with experimental findings as outlined.

Applications in Specialized Chemical Fields Excluding Biological/clinical

Reagent in Synthetic Organic Chemistry

1-(4-Methoxyphenyl)-1-methylhydrazine serves as a valuable reagent in the field of synthetic organic chemistry, primarily owing to the reactive hydrazine (B178648) moiety, which is substituted with both a methoxyphenyl group and a methyl group.

The primary application of arylhydrazines as building blocks is in the synthesis of heterocyclic compounds, most notably in the Fischer indole (B1671886) synthesis. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgnih.gov This reaction facilitates the creation of the indole ring system, a structural motif present in a vast array of natural products and pharmacologically active compounds. nih.gov

The general mechanism of the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone to form a phenylhydrazone. wikipedia.orgnih.gov This intermediate then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.org

In the context of this compound, its reaction with a carbonyl compound would proceed through the formation of a corresponding N-methyl-N-(4-methoxyphenyl)hydrazone. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring can influence the regioselectivity of the cyclization step. nih.gov The N-methyl group would result in the formation of an N-substituted indole. The use of asymmetrically substituted ketones in this synthesis can lead to the formation of regioisomeric indole products.

The versatility of the Fischer indole synthesis allows for the incorporation of a wide range of substituents on both the hydrazine and carbonyl components, making this compound a potentially useful precursor for a variety of complex, substituted indole scaffolds. mdpi.com

Ligand Development in Coordination Chemistry and Materials Science

The nitrogen atoms of the hydrazine moiety in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions.

While the synthesis and characterization of transition metal complexes with various Schiff base ligands derived from hydrazine derivatives are documented, specific studies detailing the synthesis and full characterization of metal complexes using this compound as a ligand are not extensively reported in the available literature. tsijournals.comresearchgate.netresearchgate.netbhu.ac.innih.gov The characterization of such complexes would typically involve techniques such as FT-IR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to elucidate the coordination mode and geometry of the metal center.

Detailed studies on the structure-property relationships of coordination compounds specifically containing this compound as a ligand are not widely available in the scientific literature. Such studies would typically investigate how the coordination of this ligand to different metal centers influences the electronic, magnetic, and optical properties of the resulting complexes.

Advanced Analytical Methodologies

There is a lack of specific information in the reviewed scientific literature regarding the application of this compound in advanced analytical methodologies. While hydrazines can be derivatized for analytical purposes, specific methods employing this particular compound are not well-documented. mdpi.comnih.gov

Based on a comprehensive search of available scientific literature, there is no specific information regarding the use of the chemical compound “this compound” for the applications outlined in the request. The searches did not yield any research findings, data, or detailed discussions on its role as a derivatization reagent for enhanced analytical detection (e.g., GC-MS, LC-MS/MS) or in method development for trace analysis and sample preparation.

Therefore, it is not possible to generate the requested article focusing solely on these specific applications for this particular compound while adhering to the strict content inclusion and exclusion criteria provided. The available literature extensively covers other hydrazine derivatives for these purposes, but not "this compound."

Q & A

Q. How are hydrazine derivatives leveraged in enzyme inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.